molecular formula C15H14N2OS B2464890 N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 345992-25-8

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2464890
CAS No.: 345992-25-8
M. Wt: 270.35
InChI Key: XPABVAIADVEYBD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of 3-alkylindoles. This compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs, fused with a thiophene-2-carboxamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide can be achieved through various methods. One common method involves the reaction between tryptamine and thiophene-2-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent. The reaction typically occurs under reflux conditions in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, antimicrobial, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of the indole and thiophene moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPABVAIADVEYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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